molecular formula C11H12ClNO2 B8406793 5-(2-Chloroethoxy)-3,4-dihydrocarbostyril

5-(2-Chloroethoxy)-3,4-dihydrocarbostyril

Cat. No. B8406793
M. Wt: 225.67 g/mol
InChI Key: LVYWIHGPUHCERX-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

Potassium hydroxide (20 g) was added to a solution of 3,4-dihydro-5-hydroxycarbostyril (32.5 g) in propanol (250 mL), and stirred at 50°-60° C. until complete dissolution. 1-bromo-2-chloroethane (30 g) was then added, and the mixture heated at reflux temperature for 15 hours. After cooling, the reaction mixture was poured into aqueous sodium hydroxide (2N, 500 mL). The crude product thus formed was isolated by filtration, then recrystallized from diisopropyl ether to yield 31 g of pure 5-(2-chloroethoxy)-3,4-dihydrocarbostyril.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C:8](=[O:14])[NH:9]2.Br[CH2:16][CH2:17][Cl:18].[OH-].[Na+]>C(O)CC>[Cl:18][CH2:17][CH2:16][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C:8](=[O:14])[NH:9]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
32.5 g
Type
reactant
Smiles
OC1=C2CCC(NC2=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at 50°-60° C. until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The crude product thus formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C2CCC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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